Thiazole, 5-(chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 5-(chloromethyl)-2-(4-ethoxyphenyl)-4-methyl- is a heterocyclic compound that features a thiazole ring substituted with chloromethyl, ethoxyphenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 5-(chloromethyl)-2-(4-ethoxyphenyl)-4-methyl- typically involves the reaction of appropriate thiazole precursors with chloromethylating agents under controlled conditions. One common method involves the use of thiazole derivatives and chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 5-(chloromethyl)-2-(4-ethoxyphenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Properties
CAS No. |
61292-00-0 |
---|---|
Molecular Formula |
C13H14ClNOS |
Molecular Weight |
267.77 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C13H14ClNOS/c1-3-16-11-6-4-10(5-7-11)13-15-9(2)12(8-14)17-13/h4-7H,3,8H2,1-2H3 |
InChI Key |
HNRIDABRVVEGTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(S2)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.